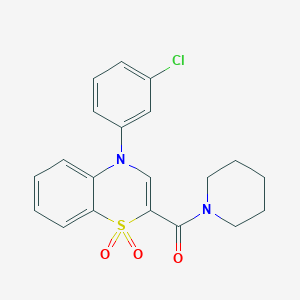
4-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly referred to as CPB-TZ or Dimebon and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Structural Characteristics and Synthesis
The structural analysis of compounds closely related to 4-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide reveals their stabilization by extensive intramolecular hydrogen bonds. The heterocyclic thiazine rings in these structures typically adopt half-chair conformations (W. Siddiqui, S. Ahmad, M. Tariq, H. Siddiqui, M. Parvez, 2008). Synthesis methods for related compounds involve ultrasonic mediated N-alkylation and ring expansion techniques, highlighting a straightforward approach to obtaining biologically active derivatives (M. Zia-ur-Rehman, Jamil Anwar Choudary, M. Elsegood, H. Siddiqui, K. Khan, 2009).
Biological Activities
A variety of biological activities have been associated with compounds structurally similar to this compound, including antimicrobial and antioxidant properties. Novel series of such derivatives have been synthesized and shown to possess significant antibacterial and DPPH radical scavenging activities, indicating their potential utility as biologically active agents (E. Krzyżak, B. Szczęśniak-Sięga, W. Malinka, 2013). Further studies explore these compounds' importance as biopharmaceutical materials, notably for their antimicrobial and antioxidant applications (Sumit Saroha, Chhavi, P. Sharma, 2020).
Potential Therapeutic Applications
The therapeutic potential of analogs of this compound extends to areas such as antihypertensive activity without exhibiting diuretic or hyperglycemic effects, distinguishing them from other hypertension treatments (M. Shimizu, K. Yoshida, T. Kadokawa, N. Hatano, J. Kuwashima, K. Nakatsuji, I. Nose, M. Kobayashi, 1977). Additionally, some derivatives have been explored for their central activity as modulators of glutamate receptors, facilitating the induction of long-term potentiation in vivo, which could have implications for enhancing memory and learning (U. Stäubli, Y. Perez, F. Xu, G. Rogers, M. Ingvar, S. Stone-Elander, G. Lynch, 1994).
properties
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-15-7-6-8-16(13-15)23-14-19(20(24)22-11-4-1-5-12-22)27(25,26)18-10-3-2-9-17(18)23/h2-3,6-10,13-14H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOVQHHNWLLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2440380.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2440382.png)
![2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2440383.png)
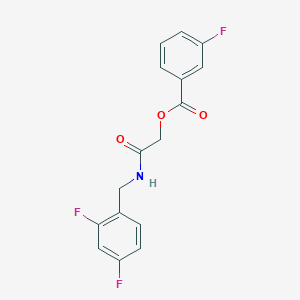
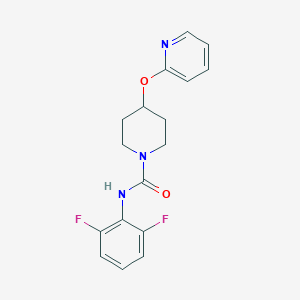
![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)

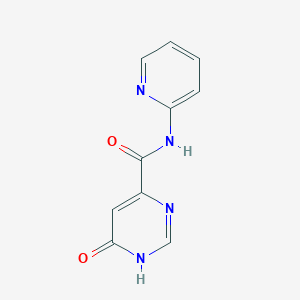
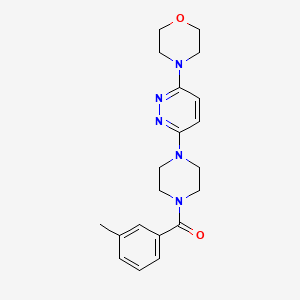
![3-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2440400.png)
![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)